molecular formula C7H12N2O B2865645 (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine CAS No. 680223-72-7

(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine

Cat. No. B2865645
M. Wt: 140.186
InChI Key: WVOXJBSAWSCZLL-ZETCQYMHSA-N
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Patent
US07812178B2

Procedure details

By the reaction in the same manner as in Example 1a, using N,N-dimethyl-2,3-dimethylbenzamide (4.10 g) and 3-(3-hydroxypyrrolidin-1-yl)propionitrile (1.5 g), 3-[2-(3-hydroxypyrrolidin-1-yl)ethyl]-5-methyl-2H-isoquinolin-1-one (157.5 mg) was obtained.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
3-[2-(3-hydroxypyrrolidin-1-yl)ethyl]-5-methyl-2H-isoquinolin-1-one

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH3:11].[OH:14][CH:15]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21]C#N)[CH2:16]1>>[OH:14][CH:15]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][C:13]2[NH:2][C:3](=[O:12])[C:4]3[C:5]([CH:11]=2)=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=3)[CH2:16]1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
CN(C(C1=C(C(=CC=C1)C)C)=O)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1CN(CC1)CCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example 1a

Outcomes

Product
Name
3-[2-(3-hydroxypyrrolidin-1-yl)ethyl]-5-methyl-2H-isoquinolin-1-one
Type
product
Smiles
OC1CN(CC1)CCC=1NC(C2=CC=CC(=C2C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 157.5 mg
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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